![molecular formula C10H14O B14485755 (1R)-6,6-Dimethyl-4-methylidenebicyclo[3.1.1]heptan-2-one CAS No. 64243-08-9](/img/structure/B14485755.png)
(1R)-6,6-Dimethyl-4-methylidenebicyclo[3.1.1]heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-6,6-Dimethyl-4-methylidenebicyclo[3.1.1]heptan-2-one is a bicyclic ketone compound. It is characterized by its unique structure, which includes a bicyclo[3.1.1]heptane ring system with a ketone functional group at the 2-position and a methylidene group at the 4-position. This compound is of interest in various fields of chemistry due to its distinctive structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-6,6-Dimethyl-4-methylidenebicyclo[3.1.1]heptan-2-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is typically subjected to purification processes such as distillation or chromatography to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-6,6-Dimethyl-4-methylidenebicyclo[3.1.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols or other reduced products.
Substitution: The methylidene group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles such as halides, amines, and thiols can react with the methylidene group under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted bicyclic compounds.
Wissenschaftliche Forschungsanwendungen
(1R)-6,6-Dimethyl-4-methylidenebicyclo[3.1.1]heptan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which (1R)-6,6-Dimethyl-4-methylidenebicyclo[3.1.1]heptan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ketone group can form hydrogen bonds and other interactions with active sites, influencing the compound’s reactivity and biological activity. The methylidene group can participate in electrophilic and nucleophilic reactions, further contributing to its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Camphor: A bicyclic ketone with a similar structure but different functional groups.
Bicyclo[2.2.1]heptan-2-one: Another bicyclic ketone with a different ring system.
Menthone: A monoterpene ketone with a similar bicyclic structure.
Uniqueness
(1R)-6,6-Dimethyl-4-methylidenebicyclo[3.1.1]heptan-2-one is unique due to its specific ring system and functional groups, which confer distinct reactivity and properties compared to other similar compounds. Its ability to undergo a variety of chemical reactions and form diverse derivatives makes it valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
64243-08-9 |
|---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
(1R)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]heptan-2-one |
InChI |
InChI=1S/C10H14O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h7-8H,1,4-5H2,2-3H3/t7?,8-/m0/s1 |
InChI-Schlüssel |
QZHUZZCVLLFMFO-MQWKRIRWSA-N |
Isomerische SMILES |
CC1([C@H]2CC1C(=C)CC2=O)C |
Kanonische SMILES |
CC1(C2CC1C(=O)CC2=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


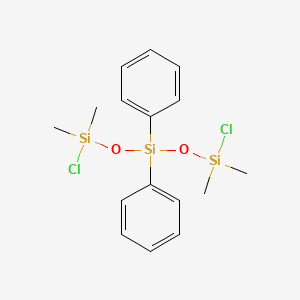
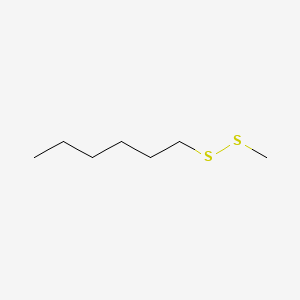

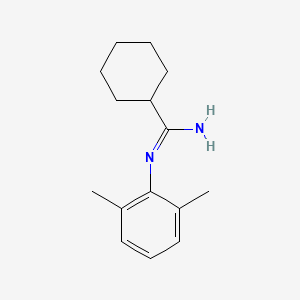

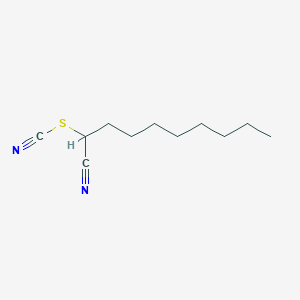
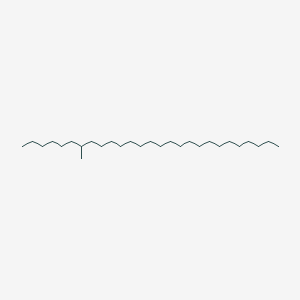

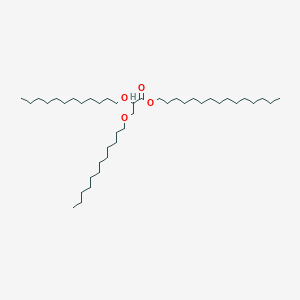
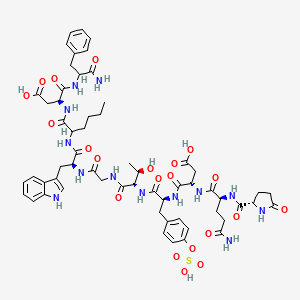
![4-[1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzonitrile](/img/structure/B14485751.png)
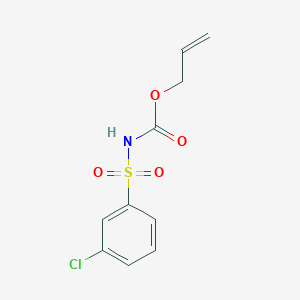
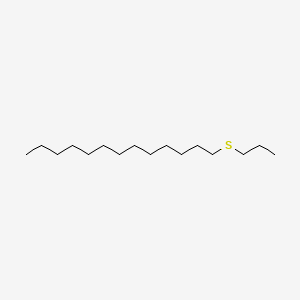
![(3S)-1-([1,1'-Biphenyl]-4-yl)-3-methylpentan-1-one](/img/structure/B14485782.png)
